molecular formula C20H18ClN3O4 B2588536 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-21-0

2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2588536
CAS No.: 1797336-21-0
M. Wt: 399.83
InChI Key: BATVEWPWENFNGE-UHFFFAOYSA-N
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Description

This content could not be generated due to a lack of available scientific data. The specific research applications, biological activity, and mechanism of action for 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide are not described in the currently searchable scientific literature. For research-oriented product descriptions, please consult the compound's technical data sheet from a certified supplier or refer to primary research articles for detailed pharmacological and biochemical characterization.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-5-7-16(8-6-14)26-13-20(25)23-15-9-22-24(10-15)11-17-12-27-18-3-1-2-4-19(18)28-17/h1-10,17H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVEWPWENFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The antagonistic action of 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide on the alpha-2C adrenoceptor affects several biochemical pathways. These pathways are primarily related to the regulation of neurotransmitter release, which can have downstream effects on various physiological processes.

Result of Action

The molecular and cellular effects of 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide’s action are primarily related to its antagonistic effect on the alpha-2C adrenoceptor. By inhibiting the receptor’s function, the compound can alter the release of neurotransmitters, leading to changes in the physiological processes that these neurotransmitters regulate.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article examines the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN4O5C_{20}H_{17}ClN_{4}O_{5}, with a molecular weight of approximately 492.95 g/mol . The structure features a pyrazole moiety , which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Notably, 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide has been evaluated for its effects on cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer).

Cell Line IC50 (µM) Activity
MCF70.46 ± 0.04Significant cytotoxicity
NCI-H4600.39 ± 0.06Induces autophagy without apoptosis
SF-26831.5Moderate activity

These findings suggest that the compound may play a role in inhibiting tumor growth through mechanisms such as apoptosis and autophagy modulation .

Anti-inflammatory Activity

The pyrazole scaffold has also been associated with anti-inflammatory properties. Compounds similar to 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide have shown effectiveness in reducing inflammation markers in various models. For example, certain derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Aurora-A Kinase Inhibition : The compound has demonstrated inhibition of Aurora-A kinase, a critical regulator of cell division. This inhibition is associated with reduced proliferation in cancer cells .
  • Histone Demethylase Inhibition : Similar compounds have been identified as inhibitors of histone H3K4 demethylase, impacting gene expression related to cancer progression .

Case Studies

  • Cytotoxicity Assessment : A study involving a library of diarylpyrazole derivatives found that several compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting a broader applicability of pyrazole derivatives in cancer therapy .
  • Antiparasitic Activity : Some derivatives were evaluated for antiparasitic effects against Trypanosoma cruzi, demonstrating the versatility of pyrazole compounds beyond oncology .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide exhibit anticonvulsant properties. For instance, studies have shown that halogenated compounds can enhance anticonvulsant activity through structural modifications. These modifications may improve the binding affinity to GABA receptors or sodium channels, which are critical targets in seizure management .

Anticancer Potential

Compounds containing the pyrazole and dioxin moieties have been evaluated for their anticancer properties. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored, revealing that they may inhibit the production of pro-inflammatory cytokines and enzymes. This activity is crucial in developing treatments for chronic inflammatory diseases .

Case Study 1: Anticonvulsant Activity Evaluation

A study conducted on a series of pyrazole derivatives assessed their anticonvulsant efficacy using maximal electroshock (MES) models. The results indicated that certain modifications to the structure led to significant anticonvulsant activity with reduced neurotoxicity compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies on compounds similar to 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide demonstrated their ability to inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Type Mechanism References
AnticonvulsantInhibition of sodium channels; modulation of GABA receptors
AnticancerInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Motif Biological Activity (if reported)
Target Compound 4-Chlorophenoxy, dihydrobenzodioxinylmethyl-pyrazole 443.87 Pending crystallographic data Not explicitly reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorophenyl, quinazolinone 406.23 Not reported Anticonvulsant activity evaluated
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl, dimethylpyrazolone, phenyl 419.27 R₂²(10) dimer motif Ligand coordination potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole 287.16 R₂²(8) dimer motif Structural similarity to penicillin

Key Observations :

  • Substituent Diversity: The target compound’s dihydrobenzodioxine ring distinguishes it from dichlorophenyl or thiazole-based analogs. This ring may enhance planarity and π-π interactions compared to bulkier substituents like quinazolinone .
  • Hydrogen Bonding : Analogs such as and exhibit R₂²(8) and R₂²(10) motifs, respectively, driven by N–H⋯O/N interactions. The target compound’s dihydrobenzodioxine oxygen atoms could introduce additional O–H⋯O bonds, altering crystal packing .
Crystallographic and Conformational Analysis
  • Dihedral Angles : In , the dichlorophenyl and pyrazolone rings form dihedral angles of 80.70° and 64.82°, respectively, due to steric repulsion. The target compound’s dihydrobenzodioxine ring may reduce torsional strain, favoring a more planar conformation .
  • Graph Set Analysis: Analog exhibits R₂²(8) motifs via N–H⋯N bonds, while forms R₂²(10) dimers via N–H⋯O. The target compound’s ether oxygens in the benzodioxine ring could enable C–H⋯O interactions, leading to novel supramolecular architectures .

Q & A

Q. What are the established synthetic routes for this acetamide derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving chloroacetamide intermediates and heterocyclic precursors. A common approach involves:

Oxidation of thiouracil derivatives using hydrogen peroxide to generate dioxo-quinazoline intermediates .

Coupling reactions with substituted benzylamines or pyrazole derivatives using activating agents like N,N′-carbonyldiimidazole (CDI) .

Solvent optimization : Dichloromethane or THF under reflux improves reaction efficiency, while triethylamine is often used as a base to neutralize HCl byproducts .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for acetamide:heterocycle) and inert atmospheres to prevent hydrolysis of sensitive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of techniques is critical:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substitution patterns on the pyrazole and dihydrodioxin rings (e.g., methylene protons at δ 4.2–4.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 489.55 for C25_{25}H23_{23}N5_5O4_4S) and fragmentation patterns .
  • IR spectroscopy : Detects carbonyl stretches (1680–1720 cm1^{-1}) and C-O-C vibrations (1240–1280 cm1^{-1}) in the dihydrodioxin moiety .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : For anticonvulsant activity screening:

PTZ-induced seizure models : Administer 50–100 mg/kg doses in murine models to assess latency to clonic-tonic seizures .

GABAA_A receptor binding assays : Use 3H^3H-muscimol or 3H^3H-flunitrazepam to quantify affinity (IC50_{50} values) .
For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in derivatives?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

Reaction path searches : Use Gaussian or ORCA to model transition states for key steps like CDI-mediated couplings .

Docking studies : Predict binding modes to biological targets (e.g., GABAA_A receptors) using AutoDock Vina .

Machine learning : Train models on existing synthesis data to predict optimal solvents or catalysts (e.g., Bayesian optimization for yield maximization) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Address discrepancies via:

Dose-response validation : Re-test compounds in standardized models (e.g., NIH Stroke Scale for neuroprotection) .

Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 interactions) .

Statistical meta-analysis : Apply ANOVA or Tukey’s HSD test to compare data from PTZ, MES, and 6-Hz seizure models .

Q. How can advanced NMR techniques elucidate dynamic molecular interactions in solution?

  • Methodological Answer : Employ:
  • 2D NMR (COSY, NOESY) : Map 1H^1H-1H^1H couplings and spatial proximity of the chlorophenoxy group to pyrazole protons .
  • Dynamic NMR (DNMR) : Study rotational barriers of the dihydrodioxin methylene group at variable temperatures (e.g., coalescence temperature analysis) .
  • Relaxation measurements : T1_1/T2_2 times quantify molecular flexibility in DMSO-d6_6 vs. CDCl3_3 .

Data Contradiction Analysis

Q. How to interpret conflicting results between in vitro binding assays and in vivo efficacy studies?

  • Methodological Answer : Potential factors include:
  • Blood-brain barrier (BBB) penetration : Measure logP values (optimal range: 2–3) and use PAMPA-BBB assays to assess permeability .
  • Protein binding : Conduct equilibrium dialysis to quantify albumin binding, which may reduce free drug concentrations .
  • Metabolite interference : Identify active metabolites via LC-MS/MS and re-test them in target assays .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
1H2_2O2_2, AcOH, 60°C75–80
2CDI, DCM, 0°C to RT65–70
3TEA, THF, reflux80–85

Q. Table 2. Spectral Signatures for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
1H^1H-NMRδ 7.2–7.4 (m, Ar-H)Aromatic protons
IR1685 cm1^{-1}Acetamide C=O
HRMSm/z 489.55 [M+H]+^+Molecular ion

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